molecular formula C9H14S B1218760 2-Pentylthiophene CAS No. 4861-58-9

2-Pentylthiophene

Cat. No.: B1218760
CAS No.: 4861-58-9
M. Wt: 154.27 g/mol
InChI Key: NOYVOSGVFSEKPR-UHFFFAOYSA-N
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Description

2-Pentylthiophene belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as feces and saliva. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans. This compound is a sweet, cranberry, and fatty tasting compound that can be found in herbs and spices and mushrooms. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a member of thiophenes.

Scientific Research Applications

Chemical Synthesis and Bond Formation

2-Pentylthiophene and related thiophene compounds have been studied for their roles in chemical synthesis. For instance, the treatment of 2-acetylthiophene with phosphorus pentachloride has led to the production of new compounds with detailed spectroscopic data provided, showcasing the thiophene's utility in creating new chemical structures (Alivert, Bujons, & Bonet, 1990).

Polymer Science and Electrochemistry

In polymer science, this compound has been involved in the synthesis of poly(3-alkylthiophenes) with the potentiostatic technique, influencing molecular weight and structure regularity, important for developing advanced materials (Wei & Tian, 1993).

Quantum Computational and Molecular Docking Studies

Quantum computational and molecular docking studies have been conducted on 2-acetylthiophene, demonstrating its significance in theoretical chemistry and potential in drug design (Rahuman, Muthu, Raajaraman, & Raja, 2020).

Conductive Polymers and Electronic Applications

Studies on poly(3-pentylthiophene) highlight its utility in creating conductive polymers with promising electrical properties, opening avenues for commercial applications in electronics (Czerwinski, Kreja, Chrząszcz, & Kazubski, 1994).

Drug Design and Anticancer Research

This compound derivatives have been explored for their cytotoxic activities against tumor cells, indicating their potential in designing new, less toxic, and potent breast anticancer agents (Gomha, Riyadh, Huwaimel, Zayed, & Abdellattif, 2022).

Corrosion Inhibition

In the context of corrosion inhibition, 2-acetylthiophene thiosemicarbazone has been found effective in protecting mild steel in corrosive environments, showcasing the practical industrial applications of thiophene derivatives (Al-Baghdadi, Gaaz, Al-adili, Al-amiery, & Takriff, 2020).

Properties

IUPAC Name

2-pentylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYVOSGVFSEKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063628
Record name Thiophene, 2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fruity, fatty aroma with a cranberry note
Record name 2-Pentylthiophene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

96.00 °C. @ 30.00 mm Hg
Record name 2-Pentylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water; Soluble in hexane and pentane, Soluble (in ethanol)
Record name 2-Pentylthiophene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.942-0.949
Record name 2-Pentylthiophene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4861-58-9
Record name 2-Pentylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4861-58-9
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Record name 2-Pentylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004861589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2-pentyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiophene, 2-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylbutylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.150
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Record name 2-PENTYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79LOS1ZKM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Pentylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-pentylthiophene in food science?

A1: this compound is recognized as a volatile aroma compound contributing to the characteristic smell of cooked meat. It is particularly associated with the desirable aroma of freshly cooked turkey breast. Interestingly, its concentration decreases during storage, suggesting a potential role in the development of off-flavors due to lipid oxidation. []

Q2: Are there any safety concerns regarding the use of this compound as a food flavoring?

A2: The European Food Safety Authority (EFSA) has evaluated the safety of this compound as a food flavoring. Based on their assessment, which included a review of its structure-activity relationship, dietary intake, and available toxicity data, the EFSA concluded that this compound does not raise safety concerns at current levels of dietary intake. [, ]

Q3: How is this compound formed in cooked meat?

A3: Research indicates that this compound can be generated through the Maillard reaction. Specifically, studies have shown its formation during the thermal reaction of cysteine with oxidized chicken fat. This reaction also yields other heterocyclic flavor compounds like 2-pentylpyridine, contributing to the overall meaty flavor profile. []

Q4: Is this compound found in natural sources other than cooked meat?

A4: Yes, this compound has been identified as a constituent of certain seaweed species, specifically Kappaphycus alvarezii. This finding highlights the diverse natural sources of this compound and its potential relevance beyond the realm of food science. []

Q5: What analytical techniques are used to detect and quantify this compound?

A5: The primary techniques employed for analyzing this compound are gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GCO). These methods are coupled with headspace solid phase microextraction (SPME) for efficient volatile compound extraction. []

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